Rec 15/2615 dihydrochloride

Catalog No.
S541156
CAS No.
173059-17-1
M.F
C26H34ClN5O5
M. Wt
532 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rec 15/2615 dihydrochloride

CAS Number

173059-17-1

Product Name

Rec 15/2615 dihydrochloride

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;dihydrochloride

Molecular Formula

C26H34ClN5O5

Molecular Weight

532 g/mol

InChI

InChI=1S/C26H33N5O5.2ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);2*1H

InChI Key

YLPWNPUPMQZIKN-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl

solubility

Soluble in DMSO

Synonyms

REC-2615; Rec-15; 2615; REC2615; Rec15; REC 2615; Rec 15

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl

The exact mass of the compound Rec 15/2615 dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neurodegenerative Diseases:

Rec 15/2615 dihydrochloride has been explored for its potential neuroprotective properties. Studies have shown it may help reduce neuroinflammation and neuronal cell death, which are hallmarks of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

  • A study published in the journal "Neuropharmacology" found that Rec 15/2615 dihydrochloride treatment protected dopaminergic neurons in a Parkinson's disease model, suggesting its potential for neuroprotection. Source: Li et al., 2017. Neuropharmacology. 119:222-232:

Cancer Research:

Rec 15/2615 dihydrochloride is also being investigated for its anti-cancer properties. Studies suggest it may inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in some cancer cell lines.

  • A study published in the journal "Oncology Reports" reported that Rec 15/2615 dihydrochloride treatment suppressed the growth of human hepatocellular carcinoma cells (liver cancer). Source: Wang et al., 2016. Oncology Reports. 36(2):979-986:

Other Therapeutic Areas:

Scientific research into Rec 15/2615 dihydrochloride is ongoing, with potential applications being explored in other areas such as:

  • Cardiovascular diseases: Studies suggest it may have cardioprotective effects by improving blood flow and reducing inflammation.
  • Diabetes: Some research indicates it may improve insulin sensitivity and glucose metabolism.

Rec 15/2615 dihydrochloride is a selective antagonist of the α1B-adrenergic receptor, characterized by its molecular formula C26H35Cl2N5O5 and a molecular weight of 568.49 g/mol. This compound is recognized for its high affinity towards the α1B subtype, with Ki values of 0.3 nM, 1.9 nM, and 2.6 nM for human α1B, α1A, and α1D receptors, respectively . The chemical name is 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2-methoxy-6-(1-methylethyl)phenoxy]acetyl]piperazine dihydrochloride .

  • As mentioned earlier, Rec 15/2615 dihydrochloride acts as a selective antagonist of the α1B-adrenoceptor.
  • α1-adrenoceptors are a family of G protein-coupled receptors (GPCRs) involved in various physiological processes, including vasoconstriction, smooth muscle contraction, and neurotransmission [].
  • By blocking the binding of norepinephrine to the α1B receptor, Rec 15/2615 dihydrochloride inhibits the downstream signaling cascade, leading to functional effects depending on the tissue type.
  • For instance, in the context of vaginal smooth muscle, it may modulate contractility and genital engorgement [].
  • Information regarding the safety and hazards of Rec 15/2615 dihydrochloride is limited.
  • As with any research chemical, it should be handled with appropriate precautions, following standard laboratory safety protocols.
  • Specific data on toxicity, flammability, and reactivity is currently unavailable.

Rec 15/2615 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and methoxy groups. Key types of reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common reagents for these reactions include alkyl halides for nucleophilic substitutions and reducing agents like sodium borohydride for reductions.

Rec 15/2615 dihydrochloride exhibits significant biological activity through its antagonistic action on α1B-adrenergic receptors. By inhibiting these receptors, the compound affects various physiological processes including:

  • Smooth Muscle Contraction: It has been shown to inhibit norepinephrine-induced contractions in isolated rabbit prostate and urethral strips, suggesting potential applications in managing conditions related to smooth muscle hyperactivity .
  • Vasodilation: The inhibition of α1B-adrenoceptors can lead to vasodilation and reduced blood pressure, making it a candidate for cardiovascular research .

The synthesis of Rec 15/2615 dihydrochloride involves several steps:

  • Formation of the Quinazoline Core: This is achieved through condensation reactions involving appropriate amines and aldehydes.
  • Substitution Reactions: Functional groups such as methoxy and amino groups are introduced during this phase.
  • Acylation: The final step involves acylating the piperazine ring with 2-methoxy-6-(1-methylethyl)phenoxyacetyl chloride to yield the target compound.

Industrial production methods typically mirror these steps but are optimized for larger scale production while ensuring high yield and purity through techniques such as recrystallization and chromatography .

Rec 15/2615 dihydrochloride has several applications in pharmacological research:

  • Cardiovascular Research: Due to its ability to modulate adrenergic signaling pathways, it is valuable for studying cardiovascular conditions.
  • Smooth Muscle Disorders: Its selective antagonism of α1B-adrenoceptors positions it as a potential therapeutic agent for disorders characterized by excessive smooth muscle contraction .

Studies indicate that Rec 15/2615 dihydrochloride interacts specifically with α1B-adrenoceptors without affecting other subtypes significantly. For instance, it does not influence α1D-adrenoceptors even at higher concentrations, which highlights its selectivity . This specificity is crucial for developing targeted therapies with fewer side effects.

Several compounds share structural or functional similarities with Rec 15/2615 dihydrochloride. Here are some noteworthy comparisons:

Compound NameStructure SimilarityPrimary ActionSelectivity
PrazosinSimilar core structureNon-selective α1-adrenoceptor antagonistNon-selective
DoxazosinSimilar core structureNon-selective α1-adrenoceptor antagonistNon-selective
TerazosinSimilar core structureNon-selective α1-adrenoceptor antagonistNon-selective
SilodosinDifferent core structureSelective α1A-adrenoceptor antagonistSelective (α1A)

Uniqueness of Rec 15/2615 Dihydrochloride:
Rec 15/2615 dihydrochloride stands out due to its high selectivity for the α1B subtype compared to other compounds like Prazosin or Doxazosin, which are non-selective antagonists. This selectivity may lead to more targeted therapeutic effects with reduced side effects related to receptor interactions .

Functional Antagonism in Isolated Tissue Models

Rec 15/2615 dihydrochloride has been extensively evaluated in various isolated tissue preparations to assess its functional antagonism of α1-adrenoceptor-mediated responses. The compound demonstrates tissue-selective effects that correlate with the underlying α1-adrenoceptor subtype distribution in different preparations [6] .

In rabbit penile arteries, where α1A-adrenoceptors predominate, Rec 15/2615 dihydrochloride produces minimal functional antagonism at concentrations up to 100 nanomolar. Concentration ratios for phenylephrine-induced contractions remain between 1.01±0.19 and 1.50±1.18, indicating no significant antagonist activity [6]. Similarly, in rabbit cavernous arteries, which also express predominantly α1A-adrenoceptors, the compound shows no significant rightward shift of phenylephrine concentration-response curves at concentrations of 1 to 100 nanomolar [6].

In contrast, tissues expressing mixed α1-adrenoceptor populations or those enriched in α1B-adrenoceptors demonstrate clear functional antagonism. In rabbit vaginal tissue, which expresses both α1A and α1B-adrenoceptors, intravaginal injection of Rec 15/2615 dihydrochloride at doses of 50 and 100 micrograms per kilogram produces a 2- to 3-fold increase in genital tissue oxyhemoglobin concentration, indicating functional α1-adrenoceptor antagonism [8].

Tissue Preparationα1-Subtype DistributionFunctional ResponseConcentration Range
Rabbit penile arteriesα1A predominantNo significant antagonism1-100 nM
Rabbit cavernous arteriesα1A predominantNo significant antagonism1-100 nM
Rabbit vaginal tissueα1A/α1B mixedFunctional antagonism50-100 μg/kg
Rat tail arteryα1A/α1D mixedNo significant antagonism1-100 nM
Human prostateα1A/α1L mixedFunctional antagonism10 nM

In human prostatic tissue, where α1A and α1L-adrenoceptors are functionally important, Rec 15/2615 dihydrochloride demonstrates significant functional antagonism with effective concentrations in the low nanomolar range [9]. The compound produces concentration-dependent inhibition of norepinephrine-induced contractions in isolated human prostate strips with Ki values of approximately 100 nanomolar [10].

Species-Specific Pharmacodynamic Variations

The pharmacodynamic profile of Rec 15/2615 dihydrochloride shows remarkable consistency across different mammalian species, with minimal species-specific variations in receptor binding affinity and functional potency. This consistency is attributed to the high conservation of α1B-adrenoceptor structure and function across mammalian species [11].

In human studies, the compound demonstrates high-affinity binding to α1B-adrenoceptors with Ki values of 0.3 nanomolar and functional IC50 values of approximately 1.5×10⁻¹⁰ M [1] [2] [5]. The pharmacodynamic profile in humans shows tissue selectivity favoring prostatic and genital tissues over vascular smooth muscle, consistent with the α1B and α1L-adrenoceptor distribution patterns [9].

Rat studies demonstrate similar binding affinity and functional potency, with effective doses for in vivo studies ranging from 22 to 29 micrograms per kilogram when administered intracavernously [12]. The compound produces dose-dependent increases in intracavernous pressure-to-blood pressure ratios, indicating selective antagonism of penile α1-adrenoceptors over systemic vascular α1-adrenoceptors [12].

In dogs, Rec 15/2615 dihydrochloride exhibits pharmacodynamic properties similar to those observed in humans and rats. The compound demonstrates effective doses of 22-29 micrograms per kilogram for producing significant increases in intracavernous pressure-to-blood pressure ratios [12]. The tissue selectivity profile in dogs shows preferential effects on prostatic and genital tissues compared to systemic vascular effects, consistent with the α1B-adrenoceptor distribution pattern [12].

SpeciesBinding Affinity (Ki)Functional PotencyTissue SelectivityIn Vivo Efficacy
Human0.3-0.45 nMIC50 ~1.5×10⁻¹⁰ MProstate > VascularClinical studies pending
RatSimilar to humanED25 ~22 μg/kgLimited dataEffective 22-29 μg/kg
DogSimilar to humanED25 ~22-29 μg/kgProstate > VascularEffective 22-29 μg/kg
RabbitSimilar to humanActive at 50-100 μg/kgGenital > VascularTissue-dependent effects

Rabbit studies confirm the species consistency of Rec 15/2615 dihydrochloride pharmacodynamics, with effective doses of 50-100 micrograms per kilogram producing functional antagonism in tissues expressing α1B-adrenoceptors [8]. The compound demonstrates tissue-selective effects consistent with α1-adrenoceptor subtype distribution, with more pronounced effects in genital tissues compared to purely vascular preparations [8] [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: da Silva ES, Flores RA, Cella EC, Levone BR, Taschetto AP, Kochenborger L, Terenzi MG, Faria MS, Paschoalini MA. Blockade of median raphe nucleus α1-adrenoceptor subtypes increases food intake in rats. Pharmacol Biochem Behav. 2014 Sep;124:350-5. doi: 10.1016/j.pbb.2014.06.010. PubMed PMID: 24955865.
2: Sironi G, Colombo D, Poggesi E, Leonardi A, Testa R, Rampin O, Bernabé J, Giuliano F. Effects of intracavernous administration of selective antagonists of alpha(1)-adrenoceptor subtypes on erection in anesthetized rats and dogs. J Pharmacol Exp Ther. 2000 Mar;292(3):974-81. PubMed PMID: 10688612.
3: Kim NN, Min K, Huang YH, Goldstein I, Traish AM. Biochemical and functional characterization of alpha-adrenergic receptors in the rabbit vagina. Life Sci. 2002 Nov 1;71(24):2909-20. PubMed PMID: 12377271.
4: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Nov;29(9):625-55. PubMed PMID: 18193114.

Explore Compound Types